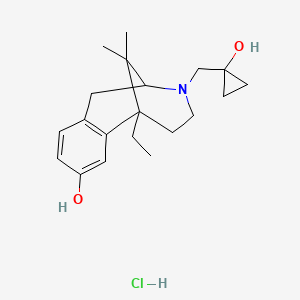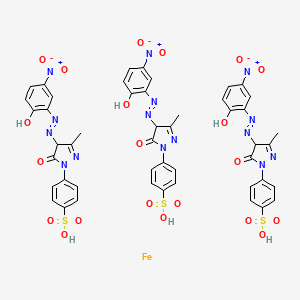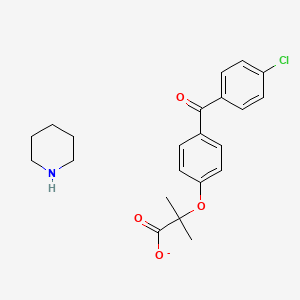
2-Methyl-4-(methylamino)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-4-(methylamino)benzonitrile is an organic compound with the molecular formula C9H10N2 It is a derivative of benzonitrile, where the benzene ring is substituted with a methyl group and a methylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(methylamino)benzonitrile typically involves the reaction of 2-methylbenzonitrile with methylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. One common method involves the use of a solvent such as ethanol, with the reaction mixture being heated to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of catalysts and advanced purification techniques may also be employed to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-4-(methylamino)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amines and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Methyl-4-(methylamino)benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of dyes, polymers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Methyl-4-(methylamino)benzonitrile involves its interaction with specific molecular targets. The nitrile group can participate in various chemical reactions, while the methylamino group can form hydrogen bonds and other interactions with biological molecules. These interactions can affect enzyme activity, receptor binding, and other biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Methylamino)benzonitrile: Similar structure but lacks the methyl group on the benzene ring.
2-Methylbenzonitrile: Lacks the methylamino group.
Benzonitrile: The parent compound without any substituents.
Uniqueness
2-Methyl-4-(methylamino)benzonitrile is unique due to the presence of both the methyl and methylamino groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications where specific interactions and reactivity are required.
Propriétés
Formule moléculaire |
C9H10N2 |
|---|---|
Poids moléculaire |
146.19 g/mol |
Nom IUPAC |
2-methyl-4-(methylamino)benzonitrile |
InChI |
InChI=1S/C9H10N2/c1-7-5-9(11-2)4-3-8(7)6-10/h3-5,11H,1-2H3 |
Clé InChI |
NSSUODPEYZTEJE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)NC)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,7,7-Trimethyl-3-morpholin-4-ylbicyclo[2.2.1]heptan-2-ol](/img/structure/B12279982.png)

![3-Ethyl-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B12280000.png)


![(1S,6R)-9-oxa-3-azabicyclo[4.2.1]nonan-4-one](/img/structure/B12280012.png)




![3-Methyl-3,7-diazabicyclo[4.2.0]octane](/img/structure/B12280045.png)

